molecular formula C16H15F3N2O3S B12474549 N-(2,6-difluorophenyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)alaninamide

N-(2,6-difluorophenyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)alaninamide

Cat. No.: B12474549
M. Wt: 372.4 g/mol
InChI Key: VDTPDFYNCMFNRK-UHFFFAOYSA-N
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Description

N-(2,6-difluorophenyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)alaninamide is an organic compound belonging to the class of aromatic anilides. These compounds contain an anilide group in which the carboxamide group is substituted with an aromatic group. The general structure of aromatic anilides is RNC(=O)R’, where R is a benzene ring and R’ is an aryl group .

Preparation Methods

The synthesis of N-(2,6-difluorophenyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)alaninamide involves several steps. One common synthetic route includes the acylation of 2,6-difluoroaniline with 4-fluorobenzoyl chloride, followed by the introduction of a methylsulfonyl group. The reaction conditions typically involve the use of a base such as triethylamine and a solvent like dichloromethane. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

N-(2,6-difluorophenyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)alaninamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(2,6-difluorophenyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)alaninamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(2,6-difluorophenyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)alaninamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific biological context .

Comparison with Similar Compounds

N-(2,6-difluorophenyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)alaninamide can be compared with other aromatic anilides, such as:

Properties

Molecular Formula

C16H15F3N2O3S

Molecular Weight

372.4 g/mol

IUPAC Name

N-(2,6-difluorophenyl)-2-(4-fluoro-N-methylsulfonylanilino)propanamide

InChI

InChI=1S/C16H15F3N2O3S/c1-10(16(22)20-15-13(18)4-3-5-14(15)19)21(25(2,23)24)12-8-6-11(17)7-9-12/h3-10H,1-2H3,(H,20,22)

InChI Key

VDTPDFYNCMFNRK-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=C(C=CC=C1F)F)N(C2=CC=C(C=C2)F)S(=O)(=O)C

Origin of Product

United States

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